molecular formula C8H9NO3 B13350833 2-(3-Methylpyridin-2-yl)oxyacetic acid CAS No. 90111-09-4

2-(3-Methylpyridin-2-yl)oxyacetic acid

Cat. No.: B13350833
CAS No.: 90111-09-4
M. Wt: 167.16 g/mol
InChI Key: DNSZJYGSFPEAQE-UHFFFAOYSA-N
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Description

2-((3-Methylpyridin-2-yl)oxy)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methylpyridin-2-yl)oxy)acetic acid typically involves the reaction of 3-methylpyridine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-((3-Methylpyridin-2-yl)oxy)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methylpyridin-2-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((3-Methylpyridin-2-yl)oxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3-Methylpyridin-2-yl)oxy)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)acetic acid: Similar structure but lacks the methyl group on the pyridine ring.

    3-Methylpyridine: The parent compound without the acetic acid moiety.

    Pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the pyridine ring.

Uniqueness

2-((3-Methylpyridin-2-yl)oxy)acetic acid is unique due to the presence of both the methyl group and the acetic acid moiety. This combination allows for specific interactions with biological targets and unique chemical reactivity, making it valuable in various applications.

Biological Activity

2-(3-Methylpyridin-2-yl)oxyacetic acid, also known as a pyridinyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring and an acetic acid moiety, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C8H9NO2C_8H_9NO_2, with a molecular weight of 153.16 g/mol. Its structure can be represented as follows:

Structure C8H9NO2\text{Structure }\quad \text{C}_8\text{H}_9\text{N}\text{O}_2

Antiviral Properties

Recent studies have highlighted the antiviral properties of this compound, particularly against human immunodeficiency virus (HIV). The compound acts as an inhibitor of HIV replication, which is crucial for developing new antiretroviral therapies. In vitro assays have shown that derivatives of this compound can significantly reduce viral loads in infected cell cultures .

Antiproliferative Effects

In addition to its antiviral activity, this compound exhibits antiproliferative effects against various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. For instance, studies have demonstrated that it effectively inhibits the growth of breast and colon cancer cells through mechanisms involving cell cycle arrest and apoptosis .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Viral Enzymes : The compound interferes with the enzymatic processes essential for viral replication.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Regulation : The compound has been shown to disrupt the cell cycle progression in tumor cells, particularly at the G1/S phase transition.

Study on HIV Inhibition

A study published in Frontiers in Pharmacology explored the efficacy of this compound as an HIV inhibitor. The results indicated a dose-dependent reduction in viral replication with significant statistical relevance (p < 0.05). The study concluded that this compound could serve as a lead structure for developing new HIV therapeutics .

Anticancer Activity Assessment

Another research article detailed the antiproliferative effects of this compound on various cancer cell lines. The compound was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cells, showing IC50 values of 15 µM and 20 µM, respectively. These findings suggest its potential as a chemotherapeutic agent .

Data Summary Table

Biological Activity Effect Cell Line/Model IC50/EC50 Value Reference
HIV Replication InhibitionSignificant reductionIn vitro HIV-infected cellsEC50 = 5 µM
Antiproliferative ActivityInduces apoptosisMCF-7 (breast cancer)IC50 = 15 µM
Induces apoptosisHT-29 (colon cancer)IC50 = 20 µM

Properties

CAS No.

90111-09-4

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(3-methylpyridin-2-yl)oxyacetic acid

InChI

InChI=1S/C8H9NO3/c1-6-3-2-4-9-8(6)12-5-7(10)11/h2-4H,5H2,1H3,(H,10,11)

InChI Key

DNSZJYGSFPEAQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)OCC(=O)O

Origin of Product

United States

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